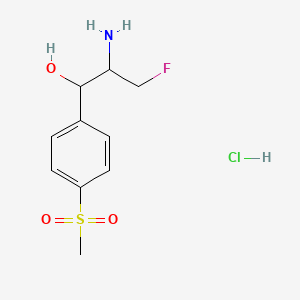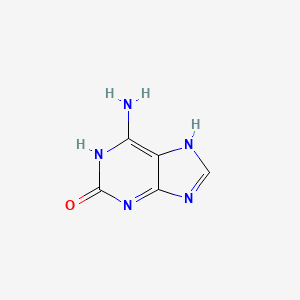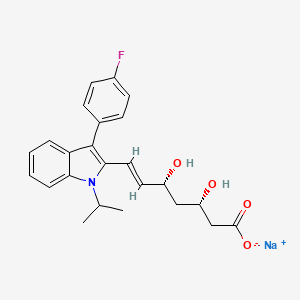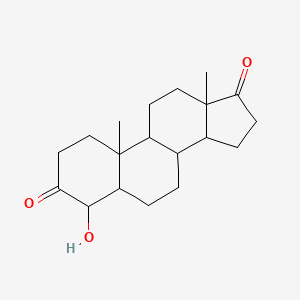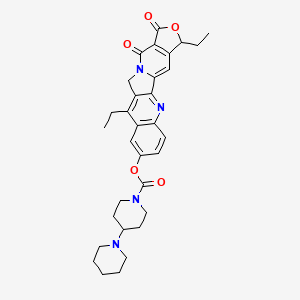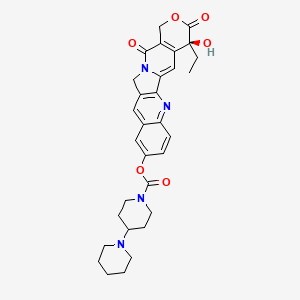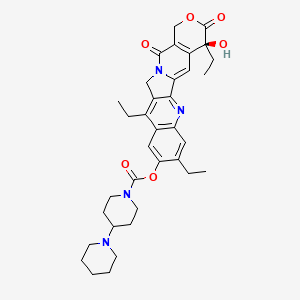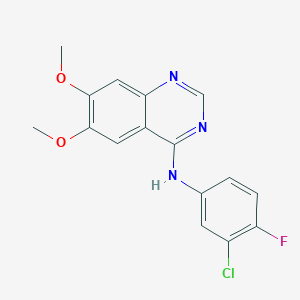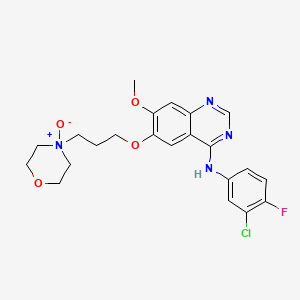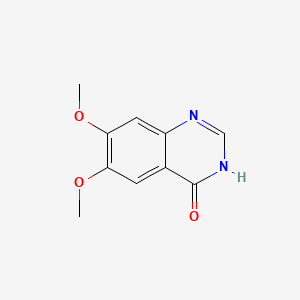
Entacapone-3-beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Entacapone-3-beta-D-Glucuronide is a metabolite of the drug entacapone, which is used in the treatment of Parkinson’s disease. This compound is formed when entacapone undergoes glucuronidation, a process where glucuronic acid is added to the molecule, making it more water-soluble and easier to excrete from the body .
作用机制
Target of Action
Entacapone-3-beta-D-Glucuronide is a metabolite of Entacapone, which is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs in mammals, with the highest activities in the liver and kidney .
Mode of Action
The mechanism of action of Entacapone, and by extension, this compound, is believed to be through its ability to inhibit COMT in peripheral tissues . This inhibition alters the plasma pharmacokinetics of levodopa, a drug used in the treatment of Parkinson’s disease .
Biochemical Pathways
When Entacapone is administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), increased and more sustained plasma levodopa concentrations are reached compared to the administration of levodopa and a decarboxylase inhibitor alone . This suggests that this compound may play a role in the biochemical pathway involving the metabolism of levodopa.
Pharmacokinetics
Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is noted that no accumulation of plasma entacapone was detected after 8 daily doses . The glucuronide metabolites of entacapone, including this compound, are eliminated in urine as glucuronide conjugates . The glucuronides account for 95% of all urinary metabolites (70% as parent and 25% as cis isomer glucuronides) .
Result of Action
The inhibition of COMT by Entacapone results in more sustained levodopa serum levels compared to levodopa taken alone . This leads to improved clinical benefits of levodopa plus an aromatic L-amino acid decarboxylase inhibitor when given to patients with Parkinson’s disease and end-of-dose deterioration in the response to levodopa .
Action Environment
As only about 10% of the entacapone dose is excreted in urine as parent compound and conjugated glucuronide, biliary excretion is the major route of excretion of this drug . Consequently, this compound’s action, efficacy, and stability may be influenced by factors affecting biliary excretion, such as liver function and the presence of biliary obstruction .
生化分析
Biochemical Properties
Entacapone-3-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of entacapone. The compound interacts with several enzymes and proteins, including UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the glucuronidation process. This interaction results in the formation of the glucuronide conjugate, which is more water-soluble and can be readily excreted from the body. Additionally, this compound may interact with transport proteins involved in its cellular uptake and distribution .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence can affect the activity of COMT, leading to altered levels of catecholamines such as dopamine, norepinephrine, and epinephrine. These changes can impact cell function, particularly in dopaminergic neurons, which are crucial for motor control and are affected in Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with COMT and other biomolecules. By inhibiting COMT, entacapone increases the availability of levodopa, a precursor to dopamine, in the brain. This compound, as a metabolite, may also influence this process by modulating the activity of COMT and other enzymes involved in dopamine metabolism. This modulation can lead to changes in gene expression and enzyme activity, ultimately affecting neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is known to be hygroscopic and light-sensitive, which can affect its stability during experiments. Long-term studies have shown that this compound can influence cellular function by altering enzyme activity and neurotransmitter levels, with potential implications for the treatment of Parkinson’s disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit COMT and increase dopamine levels, improving motor function in Parkinson’s disease models. At higher doses, this compound may cause adverse effects such as dyskinesias and gastrointestinal disturbances. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of entacapone. The compound is formed through the glucuronidation of entacapone by UGT enzymes. This process enhances the solubility and excretion of entacapone, facilitating its removal from the body. Additionally, this compound may interact with other enzymes and cofactors involved in dopamine metabolism, further influencing neurotransmitter levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins. These interactions facilitate the cellular uptake and distribution of the compound, ensuring its availability for metabolic processes. The transport and distribution of this compound can also affect its localization and accumulation within specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, where it interacts with enzymes and proteins involved in dopamine metabolism. Additionally, this compound may be transported to other subcellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of entacapone-3-beta-D-glucuronide typically involves the glucuronidation of entacapone. This reaction can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Entacapone-3-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, reverting it back to entacapone. This reaction can occur under acidic or basic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation and Reduction: These reactions are less common for this compound due to its stability.
Major Products Formed: The major product formed from the hydrolysis of this compound is entacapone .
科学研究应用
Entacapone-3-beta-D-glucuronide is primarily used in pharmacokinetic studies to understand the metabolism and excretion of entacapone. It serves as a biomarker to monitor the drug’s metabolic pathway and to optimize dosing regimens in patients with Parkinson’s disease .
In addition to its role in pharmacokinetics, this compound is also used in toxicology studies to assess the safety and potential side effects of entacapone. It helps in understanding the long-term effects of the drug and its metabolites on the body .
相似化合物的比较
Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone and tolcapone.
Uniqueness of Entacapone-3-beta-D-Glucuronide: this compound is unique in that it is a direct metabolite of entacapone, providing insights into the drug’s metabolism and excretion. Its formation and excretion are crucial for understanding the pharmacokinetics and optimizing the therapeutic use of entacapone in patients with Parkinson’s disease .
属性
CAS 编号 |
15869-75-1 |
|---|---|
分子式 |
C20H23N3O11 |
分子量 |
481.42 |
外观 |
Solid Powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
5-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-3-nitrophenyl b-D-glucopyranosiduronic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


